molecular formula C12H21NO5 B3106260 (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 157733-81-8

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No. B3106260
CAS RN: 157733-81-8
M. Wt: 259.3 g/mol
InChI Key: HILJIAJPYYQBKT-LMLFDSFASA-N
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Description

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

This research involves the asymmetric synthesis of spiroketals, which are a significant class of compounds due to their presence in numerous bioactive natural products. The study showcases the high stereo- and enantioselectivity achieved in the synthesis of complex spiroketal structures, highlighting the importance of such methodologies in the synthesis of natural product analogs and potential drug candidates (Meilert, Pettit, & Vogel, 2004).

Ring Opening Reaction of Furo[2,3-d][1,3]dioxane Derivatives

This study explores the reactivity of furo[2,3-d][1,3]dioxane derivatives with cyclic secondary amines, leading to the formation of various cyclic and acyclic compounds. The research highlights the synthetic utility of these reactions in generating new molecular structures, potentially useful in material science and pharmaceuticals (Šafár̆ et al., 2000).

Synthesis and Application in Corrosion Inhibition

A study on epoxy glucose derivatives related to the compound demonstrates their application as inhibitors for mild steel corrosion in acidic environments. This research not only expands the understanding of corrosion inhibition mechanisms but also introduces new, potentially eco-friendly corrosion inhibitors for industrial applications (Koulou et al., 2020).

Nematicidal and Antifungal Properties of Hybrid Heterocyclics

Research into the synthesis and biological activity of hybrid heterocyclic compounds derived from furo[2,3-d][1,3]dioxol derivatives shows significant nematicidal and antifungal activities. These findings could lead to the development of new agricultural chemicals to protect crops from pests and diseases (Srinivas et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. This could be due to the compound being relatively unknown or not widely studied .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions of research involving this compound are not specified in the search results. Given the lack of information available, it suggests that this compound could be a novel area of study .

properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-(morpholin-4-ylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2)17-10-9(14)8(16-11(10)18-12)7-13-3-5-15-6-4-13/h8-11,14H,3-7H2,1-2H3/t8-,9+,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILJIAJPYYQBKT-LMLFDSFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCOCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCOCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
Reactant of Route 3
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
Reactant of Route 4
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
Reactant of Route 5
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
Reactant of Route 6
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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